2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid
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Overview
Description
2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid is an organic compound characterized by the presence of a bromophenyl group attached to a hexanoic acid chain with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid typically involves the following steps:
Alkylation: The brominated phenyl compound is then subjected to Friedel-Crafts alkylation using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-[(4-Hydroxyphenyl)methyl]-6-methoxyhexanoic acid.
Reduction: Formation of 2-[(Phenyl)methyl]-6-methoxyhexanoic acid.
Substitution: Formation of 2-[(4-Substituted phenyl)methyl]-6-methoxyhexanoic acid derivatives.
Scientific Research Applications
2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methyl]-6-methoxyhexanoic acid
- 2-[(4-Fluorophenyl)methyl]-6-methoxyhexanoic acid
- 2-[(4-Methylphenyl)methyl]-6-methoxyhexanoic acid
Uniqueness
2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The bromine atom also provides a handle for further functionalization, making this compound versatile for synthetic applications.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-methoxyhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-18-9-3-2-4-12(14(16)17)10-11-5-7-13(15)8-6-11/h5-8,12H,2-4,9-10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGZOKGCBVGTHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(CC1=CC=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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